molecular formula C12H14N2O2S B2424207 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid CAS No. 332885-93-5

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid

Cat. No.: B2424207
CAS No.: 332885-93-5
M. Wt: 250.32
InChI Key: PPQRWDAQXQFDAT-UHFFFAOYSA-N
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Description

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid is an organic compound with the molecular formula C12H14N2O2S This compound is characterized by the presence of a benzimidazole ring substituted with an ethylsulfanyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzimidazole ring.

    Attachment of Propionic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethylsulfanyl-benzoimidazol-1-yl)-acetamide
  • 2-(2-Ethylsulfanyl-benzoimidazol-1-yl)-1-morpholin-4-yl-ethanone

Uniqueness

3-(2-Ethylsulfanyl-benzoimidazol-1-yl)-propionic acid is unique due to the presence of the propionic acid moiety, which distinguishes it from similar compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-ethylsulfanylbenzimidazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-17-12-13-9-5-3-4-6-10(9)14(12)8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRWDAQXQFDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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